4-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}morpholine
Overview
Description
4-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}morpholine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a morpholine ring attached to a thienopyrimidine core substituted with a chloro and thiophene group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}morpholine typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thienopyrimidine core This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under specific conditions
The morpholine moiety is then introduced through a nucleophilic substitution reaction. This step often involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, making it a strong nucleophile that can attack the electrophilic carbon of the thienopyrimidine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, industrial methods would emphasize the optimization of reaction conditions to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted thienopyrimidines depending on the nucleophile used.
Scientific Research Applications
4-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}morpholine is largely dependent on its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact pathways and targets can vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine
- 4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
Uniqueness
Compared to similar compounds, 4-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}morpholine is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. This structural feature may also influence its binding affinity and specificity towards biological targets, potentially leading to distinct pharmacological profiles.
Properties
IUPAC Name |
4-[(4-chloro-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)methyl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3OS2/c16-14-13-10(11-2-1-7-21-11)9-22-15(13)18-12(17-14)8-19-3-5-20-6-4-19/h1-2,7,9H,3-6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFJFUKIWFLMNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=C(C(=CS3)C4=CC=CS4)C(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701156562 | |
Record name | 4-Chloro-2-(4-morpholinylmethyl)-5-(2-thienyl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701156562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
793727-87-4 | |
Record name | 4-Chloro-2-(4-morpholinylmethyl)-5-(2-thienyl)thieno[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=793727-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(4-morpholinylmethyl)-5-(2-thienyl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701156562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.